molecular formula C10H12BrFN2O B1381281 4-(3-Bromo-5-fluorophenyl)piperazin-1-ol CAS No. 1704080-86-3

4-(3-Bromo-5-fluorophenyl)piperazin-1-ol

Cat. No. B1381281
M. Wt: 275.12 g/mol
InChI Key: RAZIKSPJWZGTMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Bromo-5-fluorophenyl)piperazin-1-ol, also known as 4-BFPP, is a heterocyclic compound that has been studied for its potential applications in various scientific fields. It is a derivative of piperazine, a cyclic amine with two nitrogen atoms in its ring structure. 4-BFPP has been used in organic synthesis, as a reagent in chemical reactions, and as a pharmaceutical agent.

Scientific Research Applications

Neuropharmacological Research

  • Studies have identified compounds structurally related to 4-(3-Bromo-5-fluorophenyl)piperazin-1-ol as potential therapeutic agents for treating cocaine abuse. These compounds, including hydroxylated derivatives, have shown significant binding affinity for dopamine and serotonin transporters, suggesting neuropharmacological applications (Hsin et al., 2002).

Synthesis of Medicinal Compounds

  • Research has demonstrated the feasibility of synthesizing medicinal compounds like Flunarizine, a calcium channel blocker used for treating migraines and epilepsy, through processes involving derivatives of 4-(3-Bromo-5-fluorophenyl)piperazin-1-ol (Shakhmaev et al., 2016).

Central Nervous System Agents

  • A series of compounds related to 4-(3-Bromo-5-fluorophenyl)piperazin-1-ol have been synthesized and evaluated for their potential neuroleptic activity. Some of these compounds demonstrated neuroleptic-like activity, which could be of interest for the development of new central nervous system agents (Hino et al., 1988).

Antihypertensive Research

  • Certain derivatives of 4-(3-Bromo-5-fluorophenyl)piperazin-1-ol have been investigated for their antihypertensive activity. These compounds exhibited significant antihypertensive effects in animal models, suggesting potential applications in cardiovascular pharmacology (Bogeso et al., 1988).

Antiviral and Antimicrobial Research

  • New derivatives of piperazine doped with Febuxostat have been synthesized, including compounds structurally related to 4-(3-Bromo-5-fluorophenyl)piperazin-1-ol, which showed promising antiviral and antimicrobial activities (Krishna Reddy et al., 2013).

Synthesis of Neuroleptic Agents

  • Compounds including 4-(3-Bromo-5-fluorophenyl)piperazin-1-ol derivatives have been used in the synthesis of neuroleptic agents like Fluspirilen and Penfluridol, demonstrating the chemical's utility in producing pharmaceutical agents (Botteghi et al., 2001).

properties

IUPAC Name

1-(3-bromo-5-fluorophenyl)-4-hydroxypiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrFN2O/c11-8-5-9(12)7-10(6-8)13-1-3-14(15)4-2-13/h5-7,15H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAZIKSPJWZGTMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC(=C2)Br)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Bromo-5-fluorophenyl)piperazin-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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